molecular formula C13H9F2NO3 B5697142 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene

1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene

Cat. No. B5697142
M. Wt: 265.21 g/mol
InChI Key: YUUNOLFDNFPXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound, also known as 4'-fluoro-4-nitrodiphenyl ether, is a yellow crystalline solid with a molecular weight of 307.26 g/mol. In

Scientific Research Applications

1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory agent. It has also been investigated for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. In the field of agriculture, this compound has been studied for its potential as a herbicide. In the field of industry, this compound has been studied for its potential as a dye intermediate.

Mechanism of Action

The mechanism of action of 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene in lab experiments is its potential as a selective COX-2 inhibitor. This compound may be useful in studying the role of COX-2 in the inflammatory response. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound may be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for research on 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene. One direction is to further investigate its potential as an anti-inflammatory agent and cancer drug. Another direction is to study its potential as a herbicide and dye intermediate. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene involves several steps. The first step is the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. The second step is the conversion of 4-methyl-2-nitrophenol to 4-methyl-2-amino-phenol through a reduction reaction. The third step is the diazotization of 4-methyl-2-amino-phenol to produce 4-methyl-2-diazo-phenol. The fourth step is the coupling reaction of 4-methyl-2-diazo-phenol with 4-fluoroanisole to produce 1-fluoro-2-(4-methoxyphenylazo)-4-methylbenzene. The final step is the nitration of 1-fluoro-2-(4-methoxyphenylazo)-4-methylbenzene to produce this compound.

properties

IUPAC Name

1-fluoro-2-(4-fluorophenoxy)-4-methyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c1-8-6-13(11(15)7-12(8)16(17)18)19-10-4-2-9(14)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUNOLFDNFPXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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